molecular formula C11H11ClN4S B14021099 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine CAS No. 33175-11-0

5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B14021099
CAS No.: 33175-11-0
M. Wt: 266.75 g/mol
InChI Key: VHZMQIYOUBRZGV-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a diazenyl group (N=N) attached to a chlorinated methylphenyl ring and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of dyes and pigments due to its azo group, which imparts vivid colors

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to 5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine include other thiazole derivatives such as:

What sets this compound apart is its unique combination of a chlorinated methylphenyl ring and a thiazole ring, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

33175-11-0

Molecular Formula

C11H11ClN4S

Molecular Weight

266.75 g/mol

IUPAC Name

5-[(2-chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11ClN4S/c1-6-4-3-5-8(12)9(6)15-16-10-7(2)14-11(13)17-10/h3-5H,1-2H3,(H2,13,14)

InChI Key

VHZMQIYOUBRZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=NC2=C(N=C(S2)N)C

Origin of Product

United States

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